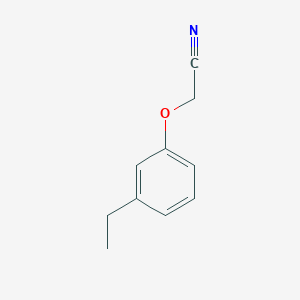![molecular formula C15H13NO2 B6324837 4-[(3-Methoxyphenoxy)methyl]benzonitrile CAS No. 951907-83-8](/img/structure/B6324837.png)
4-[(3-Methoxyphenoxy)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methoxyphenoxy)methyl]benzonitrile (4-[(3-MP)MBN]) is an organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that has a melting point of 149.3 °C and a boiling point of 300 °C. 4-[(3-MP)MBN] is a versatile compound that can be used in a variety of scientific research applications due to its unique properties and structure. In
Aplicaciones Científicas De Investigación
4-[(3-MP)MBN] has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, including heterocycles, pyridines, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, 4-[(3-MP)MBN] has been used as a fluorescent dye in the study of protein-ligand interactions and in the detection of proteins.
Mecanismo De Acción
The mechanism of action of 4-[(3-MP)MBN] is not well understood. However, it is believed that the compound binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. It is also believed that 4-[(3-MP)MBN] can act as an inhibitor of certain enzymes and proteins, which can affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-MP)MBN] are not well understood. However, studies have shown that the compound can affect the activity of certain enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can affect the production of prostaglandins. In addition, 4-[(3-MP)MBN] has been shown to affect the activity of certain proteins, such as the transcription factor NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-[(3-MP)MBN] is its versatility and wide range of applications in the scientific research field. It is a relatively inexpensive compound and is easy to synthesize in the laboratory. In addition, 4-[(3-MP)MBN] is a stable compound that can be stored for long periods of time without degradation.
However, there are some limitations to using 4-[(3-MP)MBN] in laboratory experiments. Due to its low solubility in water, it is difficult to use in aqueous solutions. In addition, its low reactivity can make it difficult to use in certain reactions.
Direcciones Futuras
The potential future directions for 4-[(3-MP)MBN] are numerous. Further research could be done to explore its use as a reagent in the synthesis of other compounds, such as heterocycles and pyridines. In addition, its potential use as a fluorescent dye in the study of protein-ligand interactions could be further explored. Finally, its potential use as an inhibitor of certain enzymes and proteins could be investigated in more detail.
Métodos De Síntesis
4-[(3-MP)MBN] can be synthesized by various methods, including the condensation reaction of 3-methoxyphenol and benzonitrile. This reaction is carried out in the presence of a base such as sodium hydroxide in an aqueous solution. The reaction produces 4-[(3-MP)MBN] as the major product and other byproducts such as benzoic acid and 3-methoxybenzamide. The yield of the reaction is typically high (up to 90%) and can be further improved by changing the reaction conditions.
Propiedades
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-3-2-4-15(9-14)18-11-13-7-5-12(10-16)6-8-13/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSIERQBMWGWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenoxy)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)








